2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride
Description
Historical Development and Discovery
The synthesis of this compound evolved from early 20th-century sulfonation techniques, with significant advancements occurring through the 1980–2010 period as fluorine chemistry gained prominence in drug discovery. Initial production routes relied on direct chlorosulfonation of trifluoromethoxybenzene derivatives, but these methods suffered from poor regioselectivity and excessive reagent use. A breakthrough came with the development of diazotization-sulfonation cascades, as demonstrated in Chinese Patent CN102336689A, which detailed a four-step process starting from chlorobenzotrifluoride. This method improved yields from <40% to 55–60% while reducing hazardous waste generation through catalytic hydrogenation steps.
Key milestones in the compound's development timeline include:
Significance in Organic Chemistry Research
As a polyfunctionalized arenasulfonyl chloride, this compound serves three primary roles in synthetic methodologies:
Sulfonylation Agent : The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic displacement with amines and alcohols to produce sulfonamides/sulfonate esters, crucial moieties in protease inhibitors and polymer stabilizers. Reactivity studies show a 92% conversion rate with primary amines at 0°C in dichloromethane.
Directing Group : The electron-deficient aromatic system directs electrophilic substitutions to the ortho position relative to the sulfonyl chloride, enabling predictable functionalization patterns. X-ray crystallographic data confirms a 78° dihedral angle between the sulfonyl group and aromatic plane, enhancing this directing effect.
Fluorine Source : The trifluoromethoxy group (-OCF₃) introduces both steric bulk and lipophilicity (π-hydrophobic parameter = 1.04), making it invaluable for optimizing drug candidates' pharmacokinetic profiles. In comparative studies, trifluoromethoxy-containing analogs showed 3–5× improved blood-brain barrier penetration versus methoxy derivatives.
Position within Arenesulfonyl Chloride Research
Among the family of benzenesulfonyl chlorides, this compound occupies a unique niche due to its balanced electronic and steric properties. Comparative reactivity studies reveal:
| Property | 2-Chloro-4-OCF₃ Derivative | 4-NO₂ Analog | 2,4-DiCl Analog |
|---|---|---|---|
| Hydrolysis Rate (t₁/₂ in H₂O) | 48 h | 12 h | 720 h |
| Hammett σₚ | +0.89 | +1.27 | +0.73 |
| XLogP3 | 3.1 | 1.8 | 2.4 |
The meta-chloro/para-trifluoromethoxy substitution pattern creates a polarized electronic environment that accelerates SNAr reactions while maintaining sufficient stability for storage at 0–5°C. This balance makes it preferable to more reactive derivatives like 4-nitrobenzenesulfonyl chloride in multi-step syntheses requiring intermediate isolation.
Relevance in Fluorinated Building Block Development
Fluorinated building blocks constitute 35% of all FDA-approved small-molecule drugs since 2015, with trifluoromethoxy groups appearing in 12% of these candidates. The compound's -OCF₃ group enhances metabolic stability (CYP3A4 oxidation resistance increased 7-fold vs -OCH₃) while maintaining conformational flexibility. Recent applications include:
- Agrochemicals : As an intermediate in sulfonylurea herbicides, where its electron-withdrawing groups improve binding to acetolactate synthase (Ki = 0.8 nM vs 4.2 nM for non-fluorinated analog)
- Materials Science : Incorporation into sulfonated poly(ether ether ketone) membranes for fuel cells, achieving proton conductivity of 0.18 S/cm at 80°C
- PET Tracers : Radiofluorination precursor for [¹⁸F]CF₃O-labeled biomarkers targeting amyloid plaques
Synthetic methodologies continue evolving, with recent advances in:
- Photocatalytic C-H sulfonylation reducing step count from 4 to 2
- Biocatalytic approaches using engineered sulfotransferases (45% yield achieved in 2023 pilot studies)
- Computational design of imprinted polymers for selective purification (99.5% purity attained)
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJBWQNFREXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride typically involves the chlorination of 2-Chloro-4-trifluoromethoxy-benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Organic Synthesis
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is employed for:
- Preparation of Sulfonamides : The compound reacts with amines to form sulfonamides, which are important intermediates in pharmaceuticals.
- Synthesis of Sulfonates : It can be used to create sulfonate esters, which are valuable in various chemical reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that enhance the biological activity of drugs.
Biological Research
The compound has been explored for its potential biological activities:
-
Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus.
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) (mg/L) This compound MSSA 0.39 - 1.56 MRSA 0.39 - 3.12 Enterococcus faecalis 6.25 - Anticancer Potential : Research has shown that compounds similar to this one inhibit key pathways involved in cancer cell proliferation, particularly through the inhibition of receptor tyrosine kinases such as VEGFR-2.
Antimicrobial Efficacy
A notable study on various benzenesulfonate derivatives demonstrated that those containing trifluoromethyl groups significantly outperformed traditional antibiotics against staphylococci, emphasizing their potential as new antibacterial agents.
Cancer Research
In vitro studies have indicated that certain derivatives can effectively inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, receptor tyrosine kinases play a pivotal role in tumor growth and angiogenesis, making them critical targets for anticancer therapies.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a chemical reagent in various synthetic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on substituent groups, functional groups, and positional isomerism.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence :
- Sulfonyl chlorides (e.g., 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride ) exhibit higher reactivity toward amines and alcohols compared to benzoyl chlorides (e.g., 2-Chloro-5-(trifluoromethoxy)benzoyl chloride ), which are more selective in acylation reactions.
- Aniline derivatives (e.g., 2-Chloro-4-(trifluoromethoxy)aniline ) lack the sulfonyl chloride’s electrophilic versatility but serve as intermediates for coupling reactions.
Substituent Effects :
- The -OCF₃ group is a stronger electron-withdrawing group than -CF₃ due to its oxygen atom, enhancing the sulfonyl chloride’s electrophilicity in the target compound. This contrasts with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, where the -CF₃ group provides steric bulk but less polar resonance effects .
Positional Isomerism :
- The meta-substituted 2-Chloro-5-(trifluoromethoxy)benzoyl chloride shows reduced electronic effects on the benzoyl chloride’s reactivity compared to para-substituted analogs, aligning with aromatic substitution trends.
Research and Industrial Relevance
- Synthetic Utility : The target compound’s para-substituted -OCF₃ group optimizes its reactivity in sulfonylation reactions, making it superior to -CF₃ analogs in creating bioactive molecules .
- Stability Considerations : Trifluoromethoxy-substituted sulfonyl chlorides may exhibit higher hydrolytic stability compared to benzoyl chlorides, which are prone to moisture degradation .
Limitations and Data Gaps
- Detailed physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence.
Biological Activity
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride (CAS Number: 175205-54-6) is an organic compound notable for its diverse applications in chemistry, biology, and medicine. It exhibits significant biological activity, particularly as an antimicrobial agent and a chemical reagent in synthetic processes. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 279.05 g/mol. Its structure includes a chloro group, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. Notably, it has been tested against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.39 to 3.12 mg/L against MSSA and MRSA strains, indicating its effectiveness as an antibacterial agent .
- Comparison with Other Compounds : When compared to similar sulfonamide derivatives, the presence of both chloro and trifluoromethoxy groups enhances its antibacterial efficacy .
The mechanism by which this compound exerts its biological effects primarily involves its electrophilic sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing it to form sulfonamide or sulfonate derivatives upon interaction with biological molecules such as proteins.
- Nucleophilic Attack : The sulfonyl chloride can undergo nucleophilic substitution reactions with amino acids in proteins, leading to modifications that can inhibit enzyme activity or alter protein function .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various benzenesulfonate derivatives, including those derived from this compound. The results showed that certain derivatives had MIC values significantly lower than the cytotoxicity limits for human cells, suggesting their potential as safe antibacterial agents .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of these compounds on human lung fibroblasts (MRC-5). The IC50 values were determined to be greater than 12.3 mg/L for the most promising compounds, indicating a favorable therapeutic index .
Applications in Scientific Research
This compound is utilized across various fields:
- Organic Synthesis : It serves as a key reagent in the synthesis of sulfonamide derivatives and other functionalized compounds.
- Biochemical Probes : The compound is used to modify biomolecules to investigate their structure-function relationships in biological systems .
- Pharmaceutical Development : Its role in synthesizing pharmaceutical intermediates highlights its importance in drug development processes .
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | Lacks chlorine at the 2-position |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | Has trifluoromethyl instead of trifluoromethoxy group |
The unique combination of functional groups in this compound provides distinct reactivity compared to these similar compounds, enhancing its utility in specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via chlorosulfonation of the parent aromatic system. For example, substituting a benzene derivative with chlorine and trifluoromethoxy groups, followed by reaction with chlorosulfonic acid under controlled anhydrous conditions.
- Key Considerations :
- Use inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis of the sulfonyl chloride group .
- Purification via recrystallization (using non-polar solvents) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. The trifluoromethoxy group (CF₃O-) shows distinct splitting in ¹H NMR due to coupling with fluorine .
- ¹⁹F NMR : Specific chemical shifts for CF₃O- (δ ≈ -55 to -60 ppm) and sulfonyl chloride groups .
- FT-IR : Confirm S=O stretches (~1370 cm⁻¹ and 1180 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, CF₃O-) influence the reactivity of the sulfonyl chloride group?
- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group increases electrophilicity at the sulfur center, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols).
- Experimental Design :
- Conduct kinetic studies in varying solvents (polar aprotic vs. non-polar) to assess reaction rates.
- Use stopped-flow NMR to monitor intermediate formation in reactions with amines .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points, spectral data)?
- Root Causes : Variations may arise from polymorphism , residual solvents, or impurities from incomplete purification.
- Resolution Strategies :
- Perform thermogravimetric analysis (TGA) to detect solvent/moisture content.
- Replicate synthesis under strictly anhydrous conditions and compare results with NIST reference spectra .
Q. What are the optimal storage conditions to prevent decomposition?
- Stability Profile : The sulfonyl chloride group is hygroscopic and prone to hydrolysis.
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
